Ethyl 2-{[(3-bromo-4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-(3-BROMO-4-METHOXYBENZENESULFONAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzothiophene core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the bromine, methoxy, and sulfonamido groups, makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(3-BROMO-4-METHOXYBENZENESULFONAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiophene core, followed by the introduction of the sulfonamido group through sulfonation reactions. The bromine and methoxy groups are then introduced via halogenation and methylation reactions, respectively. The final step involves esterification to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and solvents are carefully selected to optimize each step of the synthesis, and purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(3-BROMO-4-METHOXYBENZENESULFONAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups in place of the bromine atom.
Scientific Research Applications
ETHYL 2-(3-BROMO-4-METHOXYBENZENESULFONAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its diverse functional groups.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-(3-BROMO-4-METHOXYBENZENESULFONAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form hydrogen bonds with active sites, while the bromine and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(4-METHOXYBENZENESULFONAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: Lacks the bromine atom, which may affect its reactivity and biological activity.
ETHYL 2-(3-BROMO-4-HYDROXYBENZENESULFONAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE: Contains a hydroxyl group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.
Uniqueness
The unique combination of functional groups in ETHYL 2-(3-BROMO-4-METHOXYBENZENESULFONAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE provides it with distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the methoxy group can influence its solubility and binding interactions.
Properties
Molecular Formula |
C18H20BrNO5S2 |
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Molecular Weight |
474.4 g/mol |
IUPAC Name |
ethyl 2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H20BrNO5S2/c1-3-25-18(21)16-12-6-4-5-7-15(12)26-17(16)20-27(22,23)11-8-9-14(24-2)13(19)10-11/h8-10,20H,3-7H2,1-2H3 |
InChI Key |
NMNQVNJIIOKZMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Br |
Origin of Product |
United States |
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